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Executive Summary
Leucrose, a structural isomer of sucrose with an α(1→5) glycosidic bond, presents a

compelling profile as a non-cariogenic sugar substitute. Extensive research demonstrates its

minimal metabolism by cariogenic bacteria, such as Streptococcus mutans, leading to

negligible acid production and a significantly lower risk of dental caries compared to sucrose.

This technical guide provides a comprehensive overview of the scientific evidence supporting

the non-cariogenic properties of leucrose, including detailed summaries of key experimental

findings, methodologies, and the underlying biochemical mechanisms. This document is

intended to serve as a resource for researchers, scientists, and drug development

professionals exploring novel strategies for caries prevention and the development of tooth-

friendly food and pharmaceutical products.

Introduction to Leucrose
Leucrose [D-glucopyranosyl-α(1→5)-D-fructopyranose] is a disaccharide naturally found in

some fermented foods. It is produced enzymatically from sucrose through the action of

dextransucrase from bacteria such as Leuconostoc mesenteroides. Structurally, it differs from

sucrose in the linkage between the glucose and fructose units. This seemingly minor structural

difference has profound implications for its metabolism by oral microflora, rendering it a

promising non-cariogenic alternative to sucrose.
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Non-Cariogenic Properties of Leucrose:
Quantitative Data
A seminal study by Ziesenitz et al. (1989) provides the core evidence for the non-cariogenic

nature of leucrose. The key quantitative findings from this and other relevant studies are

summarized below.

Table 1: Effect of Leucrose on Dental Plaque pH in
Humans

Sweetener Minimum Plaque pH Reference

Leucrose Did not drop below 5.7 [1]

Sucrose (10% solution) Drops to approx. 4.3 [2]

This data is based on in vivo plaque pH telemetry studies.

Table 2: Cariogenicity of Leucrose in an Animal Model
(Cara Rats)

Diet Group (30%
Carbohydrate)

Mean Caries Score
Statistical
Significance vs.
Sucrose

Reference

Sucrose Significantly higher - [1]

Leucrose
Not significantly

different from starch
p < 0.05 [1]

Starch Low p < 0.05 [1]

Note: Specific mean caries scores and standard deviations were not available in the accessed

abstract. The table reflects the reported statistical outcomes.

Table 3: Inhibition of Acid Production from Sucrose by
Leucrose
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Bacterial Strain
Inhibition by
Leucrose

Type of Inhibition Reference

Streptococcus mutans

NCTC 10449

Competitive inhibitor

of acid formation
Competitive

Quantitative inhibition constants (Ki) are not specified in the available literature.

Mechanism of Action: How Leucrose Resists
Cariogenic Metabolism
The non-cariogenic properties of leucrose are rooted in its resistance to metabolism by key

cariogenic bacteria, primarily Streptococcus mutans.

Resistance to Bacterial Enzymes
S. mutans and other oral bacteria possess a sophisticated enzymatic machinery to metabolize

sucrose, initiating the caries process. Leucrose, due to its α(1→5) linkage, is a poor substrate

for these enzymes.

Glucosyltransferases (GTFs): These enzymes are crucial for the synthesis of extracellular

polysaccharides (EPS), or glucans, from sucrose. Glucans are sticky polymers that form the

structural matrix of dental plaque, enabling bacterial adhesion and creating a diffusion barrier

that traps acids against the tooth surface. Leucrose is not a substrate for GTFs, thus it does

not contribute to the formation of this cariogenic biofilm matrix.

Sucrase/Invertase: While some oral bacteria may possess enzymes capable of slowly

hydrolyzing leucrose, the rate is significantly lower than that for sucrose. This slow

metabolism results in minimal production of fermentable monosaccharides (glucose and

fructose).

Inhibition of Sucrose Metabolism
Leucrose not only is a poor substrate for cariogenic bacteria but also actively interferes with

the metabolism of sucrose. As indicated in Table 3, leucrose acts as a competitive inhibitor of

acid formation from sucrose by S. mutans. This means that leucrose competes with sucrose
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for the active sites of key metabolic enzymes, thereby reducing the overall rate of acid

production even when sucrose is present.

Sucrose vs. Leucrose Metabolism by S. mutans

Experimental Protocols
The non-cariogenic properties of leucrose have been established through a combination of in

vitro and in vivo studies. The following sections outline the general methodologies employed in

this research.

In Vitro Acid Production Studies
These studies assess the ability of oral bacteria to produce acid from a given carbohydrate.

Bacterial Strains:Streptococcus mutans (e.g., NCTC 10449), Lactobacillus casei, and other

relevant oral bacteria are typically used.

Culture Conditions: Bacteria are grown in a suitable broth medium. For the experiment,

washed cell suspensions are prepared in a buffer solution.

Experimental Procedure:

Bacterial suspensions are incubated with a standardized concentration of the test

carbohydrate (e.g., leucrose, sucrose, glucose).

The pH of the suspension is monitored over time using a pH electrode.

Acid production is quantified by measuring the change in pH or by titrating the acid

produced with a standardized base.

Inhibition Assays: To assess competitive inhibition, varying concentrations of leucrose are

added to incubations containing sucrose, and the rate of acid production is measured.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Culture S. mutans

Harvest & Wash Cells

Suspend in Buffer

Incubate with
Test Carbohydrate

(Leucrose vs. Sucrose)

Monitor pH over Time

Plot pH vs. Time

Calculate Rate of
Acid Production

Click to download full resolution via product page

Workflow for In Vitro Acid Production Assay

Animal Caries Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8805515?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rodent models, typically rats, are used to assess the cariogenic potential of substances in a

living organism.

Animal Model: Specific pathogen-free rats (e.g., Cara rats) are often used.

Diet: The animals are fed a cariogenic diet containing a high concentration (e.g., 30%) of the

test carbohydrate (leucrose, sucrose, or a non-cariogenic control like starch).

Inoculation: To ensure a cariogenic challenge, the animals may be inoculated with a culture

of S. mutans.

Experimental Duration: The experimental diet is provided for a period of several weeks.

Caries Scoring: After the experimental period, the animals are euthanized, and their teeth

are examined for carious lesions. The severity of caries is scored using a standardized

method, such as the Keyes method, which assesses the extent of decay on different tooth

surfaces.

Statistical Analysis: Caries scores between the different diet groups are compared using

appropriate statistical tests (e.g., ANOVA).

Human Plaque pH Telemetry
This in vivo method measures the real-time pH changes in dental plaque in human volunteers

after consuming a test substance.

Subjects: A small group of healthy human volunteers is recruited.

Apparatus: Subjects are fitted with a removable dental appliance (e.g., a partial denture) that

houses a miniature pH electrode. The electrode is positioned to be in contact with interdental

plaque.

Protocol:

Subjects refrain from oral hygiene for a period (e.g., 3-4 days) to allow plaque to

accumulate on the electrode.

A baseline plaque pH is recorded.
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Subjects rinse their mouths with a solution of the test substance (e.g., 10% leucrose or

10% sucrose) for a specified duration.

Plaque pH is continuously monitored for a set period (e.g., 30-60 minutes) after rinsing.

Data Analysis: The pH curves (Stephan curves) are analyzed to determine the minimum pH

reached, the duration for which the pH remains below the critical threshold for enamel

demineralization (typically pH 5.7), and the total area under the curve below the critical pH. A

product is generally considered "safe for teeth" if it does not cause the plaque pH to drop

below 5.7.

Human Metabolism and Safety
Leucrose is metabolized by humans, but its digestion is slower than that of sucrose. In vitro

studies with human jejunal mucosa have shown that the cleavage rate of leucrose is

approximately 63% that of sucrose. This slower hydrolysis leads to lower and more sustained

blood glucose and fructose profiles compared to an equivalent dose of sucrose. Insulin and C-

peptide levels, however, have been reported to be unaltered. Leucrose has a caloric value of 2

kcal/g.

Regulatory Status
The regulatory status of leucrose as a food ingredient can vary by region. In the United States,

a substance can be "Generally Recognized As Safe" (GRAS) for its intended use. A search of

the publicly available FDA GRAS notice inventory did not reveal a specific notification for

"leucrose." Similarly, a search of the European Food Safety Authority (EFSA) Novel Food

catalogue did not yield a specific entry for "leucrose." Companies intending to market

leucrose as a food ingredient should consult the relevant regulatory bodies to determine the

appropriate regulatory pathway.

Conclusion and Future Directions
The available scientific evidence strongly supports the classification of leucrose as a non-

cariogenic sugar substitute. Its resistance to metabolism by cariogenic bacteria, coupled with

its ability to inhibit sucrose metabolism, makes it a promising ingredient for the development of

tooth-friendly foods, beverages, and pharmaceutical formulations. For drug development
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professionals, leucrose could be considered as a bulk sweetener in liquid formulations,

lozenges, and chewable tablets, where reducing cariogenic potential is a key consideration.

Further research to elucidate the precise kinetic parameters of enzyme inhibition by leucrose
and to conduct long-term clinical trials on caries incidence would further solidify its position as a

valuable tool in the prevention of dental caries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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